

Celgosivir: An In-depth Technical Guide to its Core Properties

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For Researchers, Scientists, and Drug Development Professionals

Celgosivir is an oral prodrug of castanospermine, an alkaloid with antiviral activity. It functions as an inhibitor of alpha-glucosidase I, an enzyme crucial for the proper folding and maturation of viral glycoproteins. This mechanism of action has positioned **Celgosivir** as a candidate for the treatment of various viral infections, including those caused by flaviviruses. This technical guide provides a summary of the available information on the core characteristics of **Celgosivir**.

Physicochemical Properties

A foundational understanding of a drug candidate's physicochemical properties is essential for its development. Below is a summary of the known properties of **Celgosivir**.



Property	Value
Chemical Formula	C12H21NO5
Molecular Weight	259.30 g/mol
IUPAC Name	[(1S,6S,7S,8R,8aR)-1,7,8- trihydroxyoctahydroindolizin-6-yl] butanoate
CAS Number	121104-96-9
Synonyms	6-O-butanoylcastanospermine, BuCast, MBI 3253, MDL 28574, MX-3253

Long-term Storage and Stability

Detailed public information regarding the long-term storage conditions and stability of **Celgosivir** is limited. General best practices for pharmaceutical substances suggest storage in a well-closed container, protected from light and moisture, at controlled room temperature. However, specific quantitative data from systematic stability studies under various conditions (e.g., temperature, humidity) are not readily available in the reviewed literature.

Degradation Pathways and Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies typically involve subjecting the drug to stress conditions such as hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress.

While the presence of an ester linkage in the **Celgosivir** molecule suggests a potential for hydrolysis to castanospermine and butyric acid, specific experimental data from forced degradation studies on **Celgosivir**, including the identification and characterization of its degradation products, are not publicly available.

Experimental Protocols



Detailed experimental protocols for stability-indicating analytical methods specific to **Celgosivir** have not been published. However, a general approach for developing such a method would involve the following steps:

- Method Development: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be a suitable starting point for the separation and quantification of Celgosivir and its potential degradation products.
- Forced Degradation: The drug substance would be subjected to stress conditions as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2).
- Method Validation: The developed analytical method would then be validated according to ICH guideline Q2(R1) to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Signaling Pathways and Experimental Workflows

Celgosivir's primary mechanism of action involves the inhibition of α -glucosidase I in the endoplasmic reticulum, which disrupts the N-linked glycosylation pathway essential for the proper folding of viral envelope proteins.

Mechanism of Action Signaling Pathway

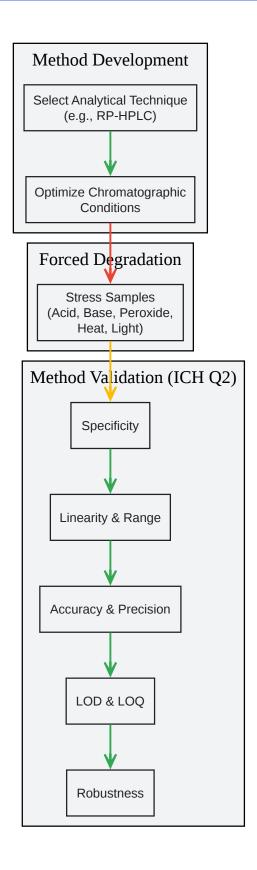


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Celgosivir's mechanism of action.

General Experimental Workflow for Stability-Indicating Method Development





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A generalized workflow for developing a stability-indicating analytical method.



Data Gaps and Future Research

This guide highlights a significant gap in the publicly available, detailed stability data for **Celgosivir**. To fully understand its long-term storage requirements and degradation profile, further research is needed in the following areas:

- Comprehensive Forced Degradation Studies: To identify and characterize degradation products under various stress conditions.
- Stability-Indicating Method Development and Validation: Publication of a validated analytical method for routine stability testing.
- Long-Term and Accelerated Stability Studies: To establish a definitive shelf-life and recommend optimal storage conditions.
- Excipient Compatibility Studies: To ensure the stability of Celgosivir in formulated drug products.

The availability of such data would be invaluable for researchers, scientists, and drug development professionals working with **Celgosivir** and would be a critical step in its potential journey towards clinical application.

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